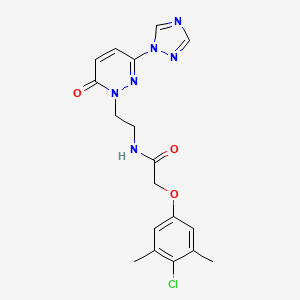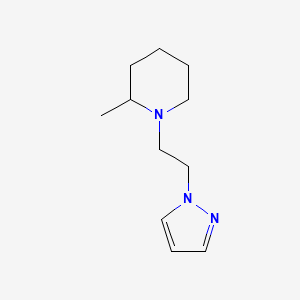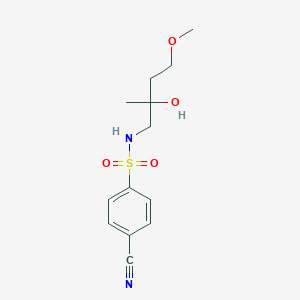![molecular formula C15H15N3 B2467720 2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 1706435-45-1](/img/structure/B2467720.png)
2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline is a chemical compound that has attracted the interest of researchers due to its potential applications in scientific research. This compound is also known as MelQx and is a heterocyclic aromatic amine that is formed during the cooking of meat and fish at high temperatures. In
Mécanisme D'action
MelQx is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of cancer. MelQx has also been found to inhibit DNA repair enzymes, further increasing its potential for causing DNA damage.
Biochemical and Physiological Effects:
MelQx has been found to cause DNA damage in a variety of cell types, including human colon cells and rat liver cells. It has also been shown to induce tumors in animal models. In addition, MelQx has been found to have an inhibitory effect on the immune system, potentially contributing to its carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
MelQx is a useful tool for studying the mechanisms of DNA damage and repair, as well as the metabolism and toxicity of heterocyclic aromatic amines. However, its carcinogenic properties make it difficult to work with in a laboratory setting, and precautions must be taken to ensure the safety of researchers.
Orientations Futures
There are several possible future directions for research on MelQx. One area of interest is the development of new methods for detecting and quantifying MelQx in food samples. Another area of research is the identification of compounds that can inhibit the formation of MelQx during cooking. Additionally, studies on the potential health effects of MelQx exposure in humans are needed to better understand the risks associated with consumption of cooked meat and fish.
In conclusion, 2-Methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline, also known as MelQx, is a heterocyclic aromatic amine that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While MelQx is a potent mutagen and carcinogen, it is a useful tool for studying the mechanisms of DNA damage and repair, as well as the metabolism and toxicity of heterocyclic aromatic amines.
Méthodes De Synthèse
MelQx can be synthesized by heating 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) with acetic anhydride and sodium acetate in acetic acid. The reaction mixture is then cooled and filtered, and the resulting crystals are washed with water and dried. The yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
MelQx has several potential applications in scientific research. It has been found to be a potent mutagen and carcinogen, and its effects on DNA damage and repair have been extensively studied. MelQx has also been used as a model compound to study the metabolism and toxicity of other heterocyclic aromatic amines found in cooked meat and fish.
Propriétés
IUPAC Name |
2-methyl-5-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-10-5-6-12(8-13(10)16)14-9-18-7-3-4-11(2)15(18)17-14/h3-9H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPHBEDPRVWJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=C(C3=N2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

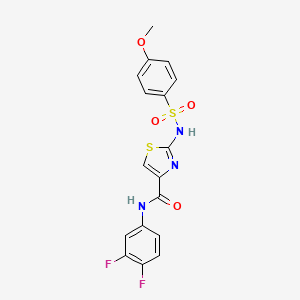
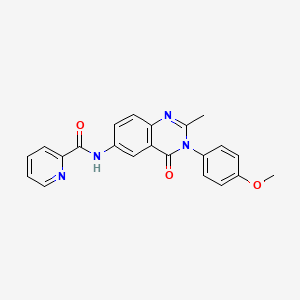
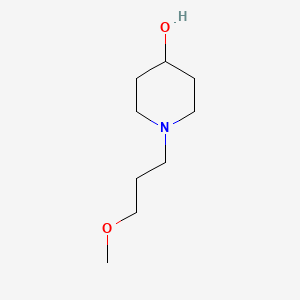

![2-methyl-4-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)oxazole](/img/structure/B2467644.png)
![1-({1-[3-(3-Chloro-4-fluorophenyl)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2467646.png)
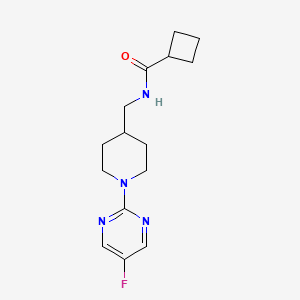



![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate](/img/structure/B2467653.png)
